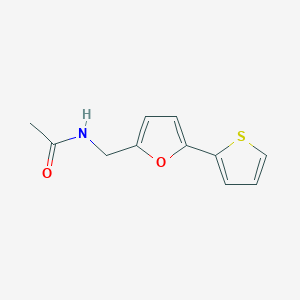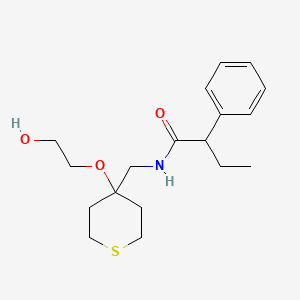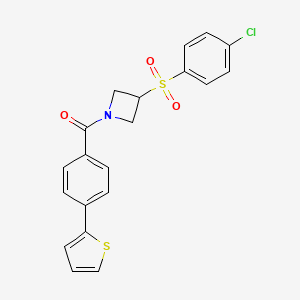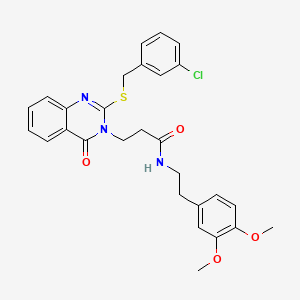
3-(2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a quinazolin derivative with a propanamide group and a 3,4-dimethoxyphenethyl group attached. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinazolin core would provide a rigid, planar structure, while the propanamide and 3,4-dimethoxyphenethyl groups would add flexibility .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the amide group could influence its solubility in water, while the aromatic rings could contribute to its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, related to the compound of interest, have been synthesized and evaluated for their antitumor activity. These compounds have shown significant broad-spectrum antitumor activity, with some analogues being nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies suggest that these compounds exhibit their effects through the inhibition of key proteins involved in cancer cell proliferation, such as EGFR-TK and B-RAF kinase, which are critical targets for melanoma and other cancer types (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Anticonvulsant Activities
Quinazolinone derivatives have been synthesized and shown to possess antimicrobial and anticonvulsant activities. This includes broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some derivatives exhibited potent anticonvulsant activity, which highlights the potential of these compounds in treating bacterial infections and seizure disorders (A. Rajasekaran, V. Rajamanickam, S. Darlinquine, 2013).
Analgesic and Anti-inflammatory Activities
Research into 4(3H)-quinazolinone derivatives has also uncovered their potential as analgesic and anti-inflammatory agents. Some newly synthesized quinazolinone compounds have been screened for their anti-inflammatory and analgesic activities, showing promising results. These findings suggest the utility of quinazolinone derivatives in developing new treatments for pain and inflammation (A. A. Farag et al., 2012).
Synthesis and Characterization of Derivatives
The chemical synthesis and characterization of quinazolinone derivatives, including those with antimicrobial properties, highlight the chemical versatility and potential pharmaceutical applications of these compounds. For example, new quinazolinones have been identified as potential antimicrobial agents, demonstrating the ongoing research into expanding the chemical space and biological applications of quinazolinone derivatives (N. Desai, P. N. Shihora, D. Moradia, 2007).
Eigenschaften
IUPAC Name |
3-[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O4S/c1-35-24-11-10-19(17-25(24)36-2)12-14-30-26(33)13-15-32-27(34)22-8-3-4-9-23(22)31-28(32)37-18-20-6-5-7-21(29)16-20/h3-11,16-17H,12-15,18H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTCWXNIIPPEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2677949.png)
![Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate](/img/structure/B2677951.png)
![4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2677953.png)
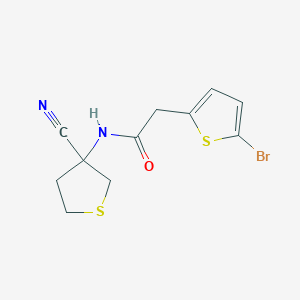
![2-[(1E)-[(4-sulfanylphenyl)imino]methyl]phenol](/img/structure/B2677956.png)
![1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea](/img/structure/B2677958.png)

![[5-(Butoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2677963.png)
